molecular formula C14H19NO2 B293232 N-(tert-butyl)-4-oxo-4-phenylbutanamide

N-(tert-butyl)-4-oxo-4-phenylbutanamide

Cat. No. B293232
M. Wt: 233.31 g/mol
InChI Key: BOVWBFSNTINPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-oxo-4-phenylbutanamide, commonly known as OTBPA, is a chemical compound that belongs to the class of amides. OTBPA has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

OTBPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. OTBPA has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.

Mechanism of Action

The exact mechanism of action of OTBPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. OTBPA has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects:
OTBPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. OTBPA has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of OTBPA is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of OTBPA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on OTBPA. One area of interest is its potential use as a drug delivery agent for the treatment of neurological disorders. OTBPA has also been studied for its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of OTBPA and to identify any potential side effects or limitations of its use.

Synthesis Methods

OTBPA can be synthesized through the reaction of tert-butylacetic anhydride with 4-phenylbutanoic acid in the presence of a catalyst. The resulting product is then treated with ammonia to form OTBPA. The synthesis of OTBPA is a relatively simple process and can be carried out in a laboratory setting.

properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-tert-butyl-4-oxo-4-phenylbutanamide

InChI

InChI=1S/C14H19NO2/c1-14(2,3)15-13(17)10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)

InChI Key

BOVWBFSNTINPOS-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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